molecular formula C14H19NO4 B8238297 Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate

Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate

Cat. No.: B8238297
M. Wt: 265.30 g/mol
InChI Key: GNOOZWJOHBIBMP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of propanoic acid and features a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate typically involves the esterification of 2-(benzyloxycarbonylamino)-2-methyl-propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The benzyloxycarbonylamino group can be reduced to an amino group using hydrogenation or other reducing agents.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: 2-(benzyloxycarbonylamino)-2-methyl-propanoic acid and ethanol.

    Reduction: Ethyl 2-amino-2-methyl-propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein synthesis, where the benzyloxycarbonyl group serves as a protecting group for amino acids.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism by which Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate exerts its effects is primarily through its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed under mild conditions, revealing the free amino group.

Comparison with Similar Compounds

Ethyl 2-{[(benzyloxy)carbonyl]amino}-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 2-(tert-butoxycarbonylamino)-2-methyl-propanoate: Similar protecting group but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    Ethyl 2-(methoxycarbonylamino)-2-methyl-propanoate: Features a methoxycarbonyl group, which is less bulky and offers different reactivity.

    Ethyl 2-(benzyloxycarbonylamino)-2-ethyl-propanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of protecting group and ester functionality, making it particularly useful in the synthesis of amino acid derivatives and peptide-based compounds.

Properties

IUPAC Name

ethyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-18-12(16)14(2,3)15-13(17)19-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOOZWJOHBIBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(benzyloxycarbonylamino)-2-methyl-propanoic acid (which may be prepared as described in Description 32) (5000 mg, 21.08 mmol) in toluene (50 mL) was added ethanol (5 mL) and p-toluenesulfonic acid (400.89 mg, 2.11 mmol). The solution was stirred at 80° C. overnight. The reaction mixture was evaporated and the residues dissolved in EtOAc and washed with saturated aqueous sodium bicarbonate. The aqueous phase was back extracted into EtOAc. The combined organics were dried over magnesium sulphate, filtered and evaporated to yield the title compound (D33) as a light yellow oil (4.667 g);
Quantity
5000 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
400.89 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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